8-Methoxy-5,6-dihydroquinoline-5,6-dione
Description
8-Methoxy-5,6-dihydroquinoline-5,6-dione is a bicyclic heteroaromatic compound characterized by a quinoline backbone with a 5,6-dihydrodione moiety and a methoxy substituent at the 8-position. This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis often involves condensation reactions of substituted phthalic acid derivatives with aminoquinoline precursors, as seen in related protocols .
Key structural features include:
Properties
CAS No. |
86433-69-4 |
|---|---|
Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
8-methoxyquinoline-5,6-dione |
InChI |
InChI=1S/C10H7NO3/c1-14-8-5-7(12)10(13)6-3-2-4-11-9(6)8/h2-5H,1H3 |
InChI Key |
UWHWSMFMDDRMHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=O)C2=C1N=CC=C2 |
Origin of Product |
United States |
Biological Activity
8-Methoxy-5,6-dihydroquinoline-5,6-dione is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₉NO₃
- Molecular Weight : 201.19 g/mol
This compound features a methoxy group at the 8-position and a dione functional group that contributes to its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve interference with bacterial enzyme activity or disruption of cell wall synthesis.
- Anticancer Properties : Quinoline derivatives, including this compound, have demonstrated antiproliferative effects in cancer cell lines. Studies have indicated that they can induce apoptosis in cancer cells through oxidative stress pathways .
- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thus reducing oxidative stress in biological systems .
- Cardioprotective Effects : Recent studies have highlighted the potential of this compound in protecting cardiac cells from doxorubicin-induced toxicity. It was found to significantly improve cell viability in cardiomyocytes subjected to oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels.
- Interaction with Cellular Targets : The methoxy group allows for better interaction with cellular receptors or enzymes, enhancing its therapeutic potential.
Table 1: Summary of Biological Activities
Case Study: Cardioprotective Effects
In a study examining the cardioprotective effects of this compound, researchers treated H9c2 cardiomyocytes with doxorubicin alongside varying concentrations of the compound. The results showed that co-treatment significantly improved cell viability compared to doxorubicin treatment alone, indicating its potential as a protective agent against chemotherapy-induced cardiotoxicity .
Scientific Research Applications
While the specific compound "8-Methoxy-5,6-dihydroquinoline-5,6-dione" is mentioned in the search results , comprehensive data tables and well-documented case studies of its applications are not available. However, the search results provide information on related quinoline derivatives, their preparation methods, and potential applications, which can provide a broader understanding.
Related Quinoline Derivatives and their Applications
- Quinoline-5,8-dione derivatives A patent application describes a preparation method for quinoline-5,8-dione derivatives, stereoisomers, or pharmaceutically acceptable salts, noting their potential therapeutic or preventative use for disorders or diseases mediated by TGase 2 (Transglutaminase 2) or reacting to a TGase 2 inhibitor .
- 6-methoxy-5,8-dihydroquinoline-5,8-dione: Research has explored the function of quinones, including 6-methoxy-5,8-dihydroquinoline-5,8-dione, as electron acceptors and their ability to inhibit reverse transcriptase .
- Polyphenol-containing nanoparticles: Polyphenols, which contain phenolic hydroxyl groups, are found in plants and have shown benefits to human health. Polyphenol-containing nanoparticles have applications in bioimaging, therapeutic delivery, and other biomedical applications due to their antioxidation and anticancer activity .
- 6,7-Dichloro-5,8-Quinolinedione derivatives: Research presents the synthesis and characterization of new 6,7-dichloro-5,8-quinolinedione derivatives with various groups at the C2 position .
- o-Quinone-based catalysts: New o-quinone-based catalysts have been developed for the oxidative dehydrogenation of tetrahydroquinolines to afford quinolines .
Potential Applications Based on Related Research
- Therapeutic Applications: Quinoline-5,8-dione derivatives may have therapeutic applications for disorders mediated by TGase 2 .
- Antitumor Antibiotics: Streptonigrin, an antitumor antibiotic, shares a similar core structure with quinones. These quinones function as electron acceptors and inhibit reverse transcriptase .
- Biomedical Applications: Polyphenol-containing nanoparticles, which may incorporate quinoline structures, have shown promise in bioimaging, drug delivery, and disease treatments due to their antioxidation and anticancer activity .
- Catalysis: o-Quinone-based catalysts can be used in chemical synthesis for the dehydrogenation of tetrahydroquinolines to form quinolines .
Further Considerations
- Curcumin: Curcumin, a yellow polyphenolic pigment, has been studied for its antioxidant, anti-inflammatory, neuroprotective, anticancer, hepatoprotective, and cardioprotective effects. It has potential applications in food and biotechnology .
- Flavonoids and Phenolic Compounds: Flavonoids and other phenolic compounds from medicinal plants have potential pharmaceutical and medical applications. They can exhibit anti-inflammatory effects .
Comparison with Similar Compounds
8-Methoxy-7-methyl-5,6-dihydroquinoline-5,6-dione
- Synthesis: Similar to the parent compound but requires methyl-substituted precursors, as noted in patent literature .
5-Methoxy-6-methylisoquinoline-7,8-dione
- Core variation: The isoquinoline scaffold differs in nitrogen placement, leading to distinct electronic properties.
- Functional groups: Retains dione and methoxy groups but lacks the dihydroquinoline ring saturation.
- Applications : Exhibits antitumor activity in preliminary studies, with an EC₅₀ value of 6 nM reported for a related dihydroxypyrido-pyrazine-1,6-dione derivative .
8-Hydroxy-2-methoxy-6-methyl-1,4-naphthoquinone
- Core divergence: Naphthoquinone backbone replaces the quinoline system.
- Functional groups : Combines methoxy, methyl, and hydroxyl groups, enhancing redox versatility.
- Biological relevance: Naphthoquinones are known for antimicrobial and anticancer properties, with hydroxyl groups enabling radical scavenging .
Key Research Findings
- Crystallographic data: The parent compound’s crystal structure reveals planar quinoline rings and intramolecular hydrogen bonds between dione oxygen and adjacent methoxy groups .
- Comparative potency: Isoquinoline-dione derivatives show superior antitumor activity over quinoline-based analogues, attributed to enhanced planar rigidity .
- Synthetic challenges : Methyl and methoxy substituents complicate regioselectivity in cyclization steps, necessitating optimized reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
